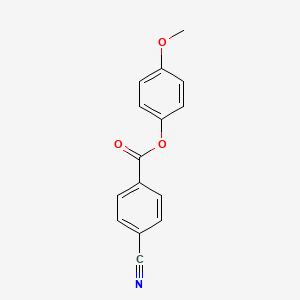

(4-Methoxyphenyl) 4-cyanobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

53327-12-1 |

|---|---|

Molecular Formula |

C15H11NO3 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

(4-methoxyphenyl) 4-cyanobenzoate |

InChI |

InChI=1S/C15H11NO3/c1-18-13-6-8-14(9-7-13)19-15(17)12-4-2-11(10-16)3-5-12/h2-9H,1H3 |

InChI Key |

BKSYWWZVUBWTTP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxyphenyl 4 Cyanobenzoate and Its Analogues

Esterification Strategies and Catalytic Approaches

The formation of the ester linkage in (4-Methoxyphenyl) 4-cyanobenzoate (B1228447) is the cornerstone of its synthesis. Various esterification methods, from classic acid-catalyzed reactions to modern heterogeneous catalysis, have been employed to achieve this transformation efficiently.

Direct Fischer Esterification and Proton-Catalyzed Syntheses

The Fischer-Speier esterification, a long-established method, provides a direct route to (4-Methoxyphenyl) 4-cyanobenzoate. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org This acid-catalyzed equilibrium reaction involves the condensation of 4-cyanobenzoic acid and 4-methoxyphenol (B1676288). masterorganicchemistry.comyoutube.com The reaction is typically driven to completion by using an excess of one reactant or by removing the water formed during the reaction, for instance, through azeotropic distillation. masterorganicchemistry.comorganic-chemistry.org

The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of 4-methoxyphenol. masterorganicchemistry.comyoutube.com A tetrahedral intermediate is formed, which then undergoes a proton transfer and subsequent elimination of a water molecule to yield the protonated ester. masterorganicchemistry.comorganic-chemistry.org Deprotonation of this species regenerates the acid catalyst and affords the final ester product. masterorganicchemistry.comyoutube.com The entire process is reversible, and the equilibrium nature of the reaction is a key consideration for optimizing yields. masterorganicchemistry.commasterorganicchemistry.com

Heterogeneous Catalysis in Ester Formation (e.g., Monolith-SO3H)

In a move towards more sustainable and efficient chemical processes, heterogeneous catalysts have been investigated for the synthesis of esters. One such example is the use of a monolith-supported sulfonic acid catalyst (monolith-SO₃H). This solid acid catalyst offers advantages such as ease of separation from the reaction mixture and potential for recycling.

In a general procedure for the methylation of carboxylic acids, which can be adapted for the synthesis of other esters, the carboxylic acid is treated with the monolith-SO₃H catalyst in a suitable solvent like toluene. chemicalbook.com The reaction with an alcohol, in this case, methanol, proceeds at an elevated temperature, typically around 80°C, under an inert atmosphere. chemicalbook.com After the reaction is complete, the solid catalyst can be simply filtered off, and the desired ester is obtained after purification. chemicalbook.com This methodology has been successfully applied to the synthesis of Methyl 4-cyanobenzoate, achieving a 100% yield under the specified conditions. chemicalbook.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the esterification process. Several factors significantly influence the outcome of the reaction, including temperature, catalyst concentration, and the ratio of reactants. angolaonline.netresearchgate.net

For instance, in the esterification of fatty acids, it has been shown that increasing the temperature and the ethanol/water ratio can greatly improve the reaction conversion. angolaonline.net While directly studying this compound, a kinetic analysis of a related esterification using a zirconium-based catalyst revealed that even with equimolar amounts of reagents, good to moderate yields could be achieved. nih.govacs.org Specifically, the synthesis of 2-Phenylethyl 4-cyanobenzoate, an analog, resulted in a 40% isolated yield. nih.govacs.org The use of an excess of either the carboxylic acid or the alcohol is a common strategy to shift the equilibrium towards the product side in equilibrium-driven reactions like Fischer esterification. masterorganicchemistry.comnih.gov

Table 1: Optimization Parameters in Esterification Reactions

| Parameter | Effect on Reaction | General Observation |

| Temperature | Increases reaction rate | Higher temperatures generally favor faster conversion. angolaonline.net |

| Catalyst Concentration | Affects reaction speed | An optimal concentration exists; too much or too little can be detrimental. angolaonline.net |

| Reactant Ratio | Influences equilibrium position | Using an excess of one reactant drives the reaction towards product formation. masterorganicchemistry.comnih.gov |

| Water Removal | Shifts equilibrium | Removal of water as it is formed is a key strategy to increase yield. masterorganicchemistry.comorganic-chemistry.org |

Precursor Synthesis and Functionalization Pathways

Introduction of 4-Methoxyphenyl (B3050149) Moieties in Complex Architectures

The 4-methoxyphenyl group is a common structural motif in many organic molecules and can be introduced through various synthetic strategies. The para-methoxybenzyl (PMB) ether is a frequently used protecting group for alcohols and phenols, and its formation involves the introduction of a 4-methoxyphenylmethyl group. oup.com While not directly forming the ester with the cyanobenzoate, the methodologies for introducing this moiety are relevant. For instance, 4-methoxybenzyl esters can be synthesized by reacting an acid chloride with 4-methoxybenzyl alcohol in the presence of a base. nih.gov

In the context of building more complex molecules, the 4-methoxyphenyl group can be incorporated through various carbon-carbon bond-forming reactions. For example, the synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde has been achieved, demonstrating the integration of this moiety into a dinitro-substituted aromatic system. researchgate.net The synthesis of p-methoxyphenylacetonitrile from anisyl alcohol is another example of building a carbon chain attached to the 4-methoxyphenyl ring. orgsyn.org The synthesis of (4-methoxyphenyl)sulfamoyl chloride from 4-methoxyaniline also showcases a method to functionalize the 4-methoxyphenyl core. orgsyn.org

The synthesis of this compound is a versatile process that can be tailored based on the desired scale, efficiency, and environmental considerations. The choice between direct esterification and the use of activated precursors depends on the specific requirements of the synthesis. The continuous development of new catalysts and synthetic methods will undoubtedly lead to even more efficient and sustainable routes to this and other valuable chemical compounds.

One-Pot and Multicomponent Reactions Incorporating this compound Scaffolds

One-pot reactions, where reactants are subjected to successive reaction conditions in a single vessel, and multicomponent reactions (MCRs), where three or more starting materials react to form a single product in one step, are powerful tools for the synthesis of diverse chemical libraries. While specific literature detailing multicomponent reactions for the direct synthesis of this compound is not abundant, the principles of these reactions can be applied to the conceptual design of such synthetic routes.

One of the most effective and widely used one-pot methods for the synthesis of aryl esters from phenols and carboxylic acids is the Mitsunobu reaction. This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylic acid. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of esters from achiral phenols.

A study on the esterification of various benzoic acids with differentially functionalized phenols demonstrated the utility of the Mitsunobu reaction for preparing a range of phenyl esters in good to excellent yields. Notably, the synthesis of p-tolyl-4-cyanobenzoate, a close analogue of this compound, was achieved with a high yield of 93%. This suggests that the Mitsunobu reaction is a highly viable one-pot method for the synthesis of the target compound and its analogues.

The general reaction scheme for the synthesis of a this compound analogue via the Mitsunobu reaction is as follows:

A general representation of the Mitsunobu reaction for the synthesis of an aryl ester.

While the Mitsunobu reaction is a powerful tool, other one-pot esterification methods have been developed. These often involve the use of different activating agents or catalysts. For instance, methods utilizing phosphonitrilic chloride (PNT) in the presence of N-methyl morpholine (B109124) (NMM) have been shown to be effective for the synthesis of phenyl esters from both aromatic and aliphatic carboxylic acids and substituted phenols. These reactions proceed under mild conditions and generally produce the desired esters in excellent yields.

Although specific examples of multicomponent reactions for the direct synthesis of this compound are not readily found in the literature, the principles of MCRs can be envisioned for this purpose. A hypothetical multicomponent approach could involve the in-situ generation of a reactive intermediate from 4-cyanobenzoic acid, which then reacts with 4-methoxyphenol and a third component that facilitates the esterification. The development of such a multicomponent reaction would represent a significant advancement in the efficient synthesis of this class of compounds.

Below is a table summarizing the synthesis of analogues of this compound using a one-pot Mitsunobu reaction, based on reported findings for similar structures.

| Phenol Reactant | Benzoic Acid Reactant | Product | Yield (%) |

| p-Cresol | 4-Cyanobenzoic acid | p-Tolyl 4-cyanobenzoate | 93 |

| Phenol | 4-Chlorobenzoic acid | Phenyl 4-chlorobenzoate | - |

| 4-Methoxyphenol | Benzoic acid | 4-Methoxyphenyl benzoate (B1203000) | - |

Yields for some analogues are not specified in the provided context but are expected to be good to excellent based on the reported success of the Mitsunobu reaction for similar substrates.

The exploration of one-pot and multicomponent reactions continues to be a vibrant area of research, and the development of novel methodologies applicable to the synthesis of this compound and its analogues holds promise for more sustainable and efficient chemical manufacturing.

Computational and Theoretical Insights into 4 Methoxyphenyl 4 Cyanobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic structure and three-dimensional arrangement of atoms in (4-Methoxyphenyl) 4-cyanobenzoate (B1228447). These calculations provide a foundational understanding of the molecule's stability and reactivity. By employing methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can optimize the molecular geometry to its lowest energy state.

Table 1: Selected Calculated Geometric Parameters for (4-Methoxyphenyl) 4-cyanobenzoate

| Parameter | Value (Å/°) |

| Bond Lengths (Å) | |

| C=O | Data not available in public domain |

| C-O (ester) | Data not available in public domain |

| C-O (methoxy) | Data not available in public domain |

| C≡N | Data not available in public domain |

| Bond Angles (°) ** | |

| O=C-O | Data not available in public domain |

| C-O-C (ester) | Data not available in public domain |

| C-O-CH3 (methoxy) | Data not available in public domain |

| Dihedral Angles (°) ** | |

| Phenyl-Ester | Data not available in public domain |

| Phenyl-Methoxy | Data not available in public domain |

Quantum Chemical Modeling of Spectroscopic Signatures

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic characteristics of this compound, including its NMR, vibrational, and UV-Vis spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical prediction of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These calculated shifts, when compared to experimental data, can confirm the molecular structure and provide detailed information about the electronic environment of each nucleus. For example, the chemical shift of the methoxy (B1213986) protons and the carbons in the aromatic rings are sensitive to their local electronic environment.

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to the fundamental modes of molecular motion. These frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. Key vibrational modes for this molecule include the C≡N stretch of the nitrile group, the C=O stretch of the ester, and various C-O and aromatic C-H stretching and bending vibrations.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals, provide insight into the molecule's photophysical properties. For this compound, π-π* transitions within the aromatic systems are expected to be prominent features in its UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | Data not available in public domain |

| ¹³C NMR Chemical Shifts (ppm) | Data not available in public domain |

| Key Vibrational Frequencies (cm⁻¹) | Data not available in public domain |

| UV-Vis λmax (nm) | Data not available in public domain |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions in Condensed Phases

While DFT provides insights into a single, optimized molecular structure, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in condensed phases (e.g., liquid or solid state). MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the inter- and intramolecular forces.

These simulations can reveal the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule, arising from rotation around single bonds, such as the C-O ester linkage. Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which are crucial for determining the bulk properties of the material, including its liquid crystalline behavior, if any.

Theoretical Prediction of Structure-Property Relationships and Design Principles

The computational insights gained from DFT and MD simulations are pivotal for establishing structure-property relationships. By systematically modifying the molecular structure in silico (e.g., by changing substituent groups) and calculating the resulting properties, researchers can develop design principles for new materials.

For this compound, theoretical studies can explore how variations in the molecular structure affect its electronic properties, such as the HOMO-LUMO gap, which can influence its potential applications in electronic devices. Additionally, understanding how intermolecular interactions are governed by the molecular shape and charge distribution can guide the design of molecules with specific self-assembly characteristics, which is particularly relevant for the development of liquid crystals and other functional organic materials.

Reactivity and Mechanistic Investigations of 4 Methoxyphenyl 4 Cyanobenzoate

Hydrolytic Stability and Ester Cleavage Mechanisms

The stability of the ester linkage in (4-Methoxyphenyl) 4-cyanobenzoate (B1228447) is a critical aspect of its chemical profile. Hydrolysis, the cleavage of this bond by water, can be initiated by nucleophilic attack and is significantly influenced by reaction conditions.

Kinetic Studies of Nucleophilic Attack on the Ester Linkage

The hydrolysis of benzoate (B1203000) esters typically proceeds through a nucleophilic acyl substitution. In alkaline conditions, this follows the BAC2 (base-catalyzed, bimolecular, acyl-cleavage) mechanism. nih.gov This process involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester group, forming a tetrahedral intermediate. nih.gov The subsequent collapse of this intermediate results in the departure of the phenoxide leaving group. nih.gov

Kinetic studies on related substituted phenyl benzoates and other esters are often conducted using spectrophotometry, by monitoring the appearance of the phenoxide ion over time. cas.cz The rate of this reaction is dependent on the concentrations of both the ester and the nucleophile (e.g., hydroxide), making it a second-order reaction. cas.czresearchgate.net

The electronic nature of the substituents on both the benzoyl and the phenyl portions of the molecule plays a crucial role. For (4-Methoxyphenyl) 4-cyanobenzoate, the electron-withdrawing nature of the 4-cyano group on the benzoyl moiety enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the 4-methoxy group on the phenoxy leaving group is electron-donating, which slightly decreases the stability of the corresponding phenoxide anion, making it a moderately effective leaving group.

Influence of Substituents, pH, and Solvent Polarity on Reaction Rates and Pathways

The rate and mechanism of ester cleavage are highly sensitive to several factors:

Substituents: As mentioned, the electron-withdrawing 4-cyano group accelerates hydrolysis by stabilizing the transition state of the nucleophilic attack. Studies on substituted benzoates show that electron-withdrawing groups on the benzoyl moiety generally increase the rate of alkaline hydrolysis. nih.govkoreascience.kr The electron-donating 4-methoxy group on the phenoxy moiety can have a more complex role, but generally, electron-donating groups on the leaving group slow down the rate of hydrolysis.

pH: Ester hydrolysis is catalyzed by both acid and base. youtube.com In acidic conditions (low pH), the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water. youtube.com In alkaline conditions (high pH), the concentration of the strong nucleophile, hydroxide ion, is high, leading to rapid saponification. The rate of hydrolysis is typically slowest at a neutral pH.

Solvent Polarity: The polarity and hydrogen-bonding capability of the solvent significantly affect reaction rates. cas.cz Studies on the alkaline hydrolysis of substituted phenyl benzoates in various aqueous organic solvents and salt solutions have shown that solvent electrophilicity, or its hydrogen-bond donating power, is a key factor. cas.czresearchgate.net Polar protic solvents can stabilize the charged tetrahedral intermediate, thus accelerating the reaction. The interaction between the solvent and the substituents can also alter the reaction kinetics. researchgate.net

Table 1: Factors Influencing the Hydrolysis Rate of this compound

| Factor | Influence on Reaction Rate | Mechanism |

|---|---|---|

| 4-Cyano Group (Benzoyl) | Increases rate | Electron-withdrawing; increases electrophilicity of carbonyl carbon. |

| 4-Methoxy Group (Phenoxy) | Decreases rate | Electron-donating; destabilizes the phenoxide leaving group. |

| Low pH (Acidic) | Increases rate | Protonation of the carbonyl oxygen enhances its electrophilicity. youtube.com |

| High pH (Alkaline) | Increases rate | High concentration of strong nucleophile (OH⁻). |

| Polar Solvents | Increases rate | Stabilization of the charged tetrahedral intermediate. cas.czresearchgate.net |

Functional Group Transformations of the Cyano and Methoxy (B1213986) Moieties

Beyond the reactivity of the ester linkage, the cyano and methoxy groups of this compound are sites for various chemical modifications.

Chemical Modifications of the Nitrile Group (e.g., Reduction, Hydration, Cycloadditions)

The cyano (nitrile) group is a versatile functional group that can undergo several important transformations: ebsco.com

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). libretexts.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. ebsco.comlibretexts.org

Hydration: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. ebsco.com This reaction proceeds through an amide intermediate. ebsco.comlibretexts.org Mildly acidic or basic conditions can sometimes be used to isolate the amide.

Cycloadditions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a precursor for the synthesis of various heterocyclic compounds.

Reactions and Stability of the Methoxy Substituent (e.g., Demethylation, Oxidation)

The methoxy group attached to the phenyl ring is generally stable but can be cleaved under specific conditions.

Demethylation: The most common reaction of aryl methyl ethers is cleavage to the corresponding phenol. This is typically achieved using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The mechanism involves protonation of the ether oxygen followed by nucleophilic attack by a bromide ion on the methyl group (an SN2 reaction).

Oxidation: While the methoxy group itself is relatively resistant to oxidation, the entire methoxy-substituted ring can be susceptible to oxidative degradation under harsh conditions. More powerful oxidizing agents, such as certain chromium-based reagents, can cleave p-methoxybenzyl (PMB) ethers, a related structure. nih.gov However, such conditions might also affect other functional groups in the molecule.

Table 2: Summary of Functional Group Transformations

| Functional Group | Transformation | Reagents | Product Functional Group |

|---|---|---|---|

| Cyano (Nitrile) | Reduction | LiAlH₄ | Primary Amine (-CH₂NH₂) libretexts.org |

| Cyano (Nitrile) | Hydration (complete) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) ebsco.com |

| Cyano (Nitrile) | Hydration (partial) | Mild H⁺ or OH⁻ | Amide (-CONH₂) ebsco.com |

| Methoxy | Demethylation | BBr₃ or HBr | Phenol (-OH) |

Mechanistic Pathways in Derivatization Reactions Involving this compound Substructures

The distinct reactivity of each functional group in this compound allows for various mechanistic pathways in derivatization reactions. The choice of reagents and reaction conditions can selectively target one functional group over others.

For instance, nucleophilic substitution reactions with amines (aminolysis) would proceed via a stepwise mechanism, similar to hydrolysis. The reaction would likely involve the formation of a tetrahedral intermediate, with the rate-determining step potentially changing depending on the basicity of the incoming amine nucleophile. koreascience.kr

Derivatization can also be achieved through photochemical means. Irradiation of certain aromatic esters, particularly those with electron-accepting groups like a cyano group, can induce intramolecular electron transfer from the excited state. researchgate.net This can lead to fragmentation pathways, such as a Norrish Type II-like reaction, resulting in cleavage of the ester bond to form different products than those from thermal hydrolysis. researchgate.net

A synthetic strategy could involve the selective transformation of one functional group, leaving the others intact for subsequent reactions. For example, the nitrile group could be reduced to an amine with LiAlH₄. The resulting amino compound could then be used in a variety of further reactions, such as acylation or Schiff base formation, while the ester and methoxy groups remain unchanged. Alternatively, the ester could be selectively hydrolyzed under basic conditions, and the resulting carboxylate and phenoxide could be used as nucleophiles in further synthetic steps.

Applications in Advanced Materials Science

Liquid Crystalline Properties and Mesophase Characterization

The molecular structure of (4-Methoxyphenyl) 4-cyanobenzoate (B1228447), with its elongated and rigid shape, is conducive to the formation of liquid crystalline phases. The interplay of intermolecular forces, such as dipole-dipole interactions arising from the polar cyano and methoxy (B1213986) groups, and van der Waals forces between the aromatic rings, governs the self-assembly of this molecule into ordered, yet fluid, mesophases.

Design Principles for Nematic, Smectic, and Chiral Nematic Phases

The design of liquid crystals based on benzoate (B1203000) derivatives often involves tuning the molecular structure to favor specific mesophases. For calamitic (rod-like) liquid crystals like (4-Methoxyphenyl) 4-cyanobenzoate, the presence of a terminal cyano group is a common strategy to induce nematic and smectic phases due to its strong dipole moment, which promotes antiparallel correlations between molecules.

Nematic Phase: The nematic phase, characterized by long-range orientational order of the molecular long axes but no positional order, is a common mesophase for cyanobenzoate derivatives. The balance between attractive and repulsive forces allows the molecules to align along a common director. The methoxy group, being an electron-donating group, can influence the electronic distribution and polarizability of the molecule, which in turn affects the stability of the nematic phase. For instance, in related 4-methoxyphenyl (B3050149) carboxylate systems, the presence of a nematic phase has been well-documented. nih.gov

Smectic Phase: The formation of smectic phases, which possess a higher degree of order with molecules arranged in layers, is often promoted by increasing the lateral interactions and the length of flexible alkyl chains. While this compound itself may primarily exhibit a nematic phase, modifications such as the introduction of longer alkoxy chains in related structures have been shown to induce smectic A and smectic C phases. researchgate.net The control of smectic phases in similar compounds like 4′-n-octyl-4-cyano-biphenyl (8CB) can be achieved through methods like multi-directional rubbing of alignment layers, which can create periodic defect arrays. rsc.org

Chiral Nematic Phase: A chiral nematic (or cholesteric) phase can be induced in a nematic liquid crystal like this compound by doping it with a chiral molecule. nih.govacs.orgresearchgate.netacs.org The chiral dopant transfers its molecular chirality to the macroscopic phase, resulting in a helical superstructure. nih.govresearchgate.net The helical twisting power (HTP) of the chiral dopant, which describes its efficiency in inducing a helical twist, is a critical parameter in the design of chiral nematic materials. nih.govacs.org Axially chiral molecules, such as helicene-like derivatives, are known to be effective chiral inducers in cyanobiphenyl nematic mesophases. nih.gov

Elucidation of Structure-Mesophase Relationships in Liquid Crystalline Systems

The relationship between molecular structure and the resulting mesophase is a fundamental aspect of liquid crystal research. For benzoate-based liquid crystals, several key factors influence the type and stability of the mesophases:

Core Structure: The rigid biphenyl (B1667301) core is essential for maintaining the rod-like shape necessary for liquid crystallinity. Modifications to the core, such as the introduction of lateral substituents, can significantly alter the mesomorphic behavior by affecting the molecular packing and intermolecular interactions.

Flexible Chains: While this compound itself lacks long flexible chains, the addition of alkoxy chains to similar core structures is a common strategy to induce a wider variety of mesophases, including smectic phases. The length and parity of these chains can have a profound effect on the transition temperatures and the type of mesophase formed.

Studies on related compounds, such as 4-methoxyphenyl 4'-n-alkoxy-2',3',5',6'-tetrafluorobiphenyl-1-carboxylates, have shown that these molecules can exhibit a nematic mesophase. The fluorination of the phenyl ring in these analogues influences the intermolecular interactions and, consequently, the liquid crystalline properties.

Organic Electronic and Optoelectronic Device Applications

The electronic properties of this compound, arising from its conjugated π-system and donor-acceptor character, make it a candidate for use in organic electronic and optoelectronic devices.

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

OLEDs: In OLEDs, materials with good charge transport and luminescent properties are required. The methoxy group can act as an electron-donating moiety, and the cyanobenzoate part as an electron-accepting moiety, giving the molecule a donor-acceptor character. This can be beneficial for charge injection and transport. Carbazole derivatives, which also feature aromatic and nitrogen-containing structures, have been successfully used as emitting materials in OLEDs, demonstrating high external quantum efficiencies. researchgate.net Similarly, pyrene-benzimidazole derivatives have been explored as blue emitters for OLEDs. nsf.govnih.gov

OPVs: In organic photovoltaics, a blend of electron-donating and electron-accepting materials is used to create a bulk heterojunction for efficient charge separation. ornl.govnih.gov The donor-acceptor nature of this compound could make it a suitable component in such blends. Organic solar cells offer advantages like being lightweight, flexible, and semi-transparent. youtube.comyoutube.com

Charge Transport, Photoluminescence, and Electron Transfer Characteristics

Theoretical studies on a closely related compound, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), provide insights into the potential electronic properties of this compound. nih.gov

Charge Transport: DFT calculations on EMAB have shown that it possesses both hole and electron transport capabilities. Complexation with metal ions was found to significantly enhance the charge transport rates. nih.gov This suggests that the charge transport properties of this compound could be tuned for specific applications.

Photoluminescence: The photoluminescent properties are critical for OLED applications. The emission wavelength and efficiency depend on the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For donor-acceptor molecules, this energy gap can be tuned by modifying the donor and acceptor strengths.

Electron Transfer: In the context of OPVs, efficient electron transfer from the donor to the acceptor material upon photoexcitation is essential. The relative energy levels of the HOMO and LUMO of the components determine the driving force for this process.

Self-Assembled Monolayers (SAMs) and Supramolecular Architectures

The ability of this compound to form ordered structures extends to two-dimensional self-assembled monolayers on surfaces and three-dimensional supramolecular networks.

Self-assembled monolayers are ordered molecular assemblies that form spontaneously on a substrate. wikipedia.org The formation of SAMs of aromatic carboxylic acids on metal surfaces has been demonstrated, where the molecules stand upright and form highly organized layers. au.dk The carboxylic acid group in these molecules can bind to the surface, while the aromatic cores interact via π-π stacking. While this compound is an ester, the principles of self-assembly of aromatic molecules are relevant. The interplay of molecule-substrate and molecule-molecule interactions would govern the structure of such a monolayer. The formation of mixed SAMs with different terminal groups (e.g., -NH2 and -CN) on gold surfaces has been studied, showing complex electronic interactions between the components. acs.org

Supramolecular architectures are complex systems held together by non-covalent interactions. Benzoate esters have been shown to self-assemble into chiral nano-assemblies, such as twisted nanowires and nanofibers, in solution. nih.gov These assemblies are driven by a combination of forces including hydrogen bonding and π-π stacking. The resulting structures can exhibit interesting properties and have potential applications in areas like enantioselective separation. nih.gov The formation of supramolecular polymer networks can also lead to materials like hydrogels with dynamic and responsive properties. rsc.orgnih.gov The specific supramolecular structures formed by this compound would depend on the solvent and other environmental conditions, but its molecular structure suggests a propensity for forming ordered aggregates.

Design and Fabrication of Ordered Molecular Assemblies on Surfaces

The ability to control the arrangement of molecules on a solid substrate is a cornerstone of nanotechnology, enabling the development of materials with precisely tailored properties. The design and fabrication of ordered molecular assemblies of liquid crystalline compounds like this compound are driven by intermolecular and molecule-substrate interactions. Techniques such as vapor deposition, spin coating, and the Langmuir-Blodgett method are commonly employed to create thin films and monolayers.

While specific research on the self-assembly of this compound on surfaces is not extensively documented, the behavior of its constituent molecular fragments provides a strong basis for predicting its assembly characteristics. The cyanobiphenyl unit, a well-studied liquid crystal mesogen, exhibits a strong tendency for parallel alignment due to dipole-dipole interactions of the cyano groups and π-π stacking of the phenyl rings. The methoxy group, on the other hand, can influence the packing density and orientation through steric effects and its interaction with the substrate.

The fabrication of ordered assemblies would involve a delicate balance of these forces. On an inert substrate like graphite, van der Waals forces would dominate, likely leading to a planar alignment where the long axis of the molecule lies parallel to the surface to maximize surface coverage. The specific arrangement would be further influenced by the intermolecular interactions, potentially forming herringbone or other complex two-dimensional patterns.

| Technique | Description | Potential Outcome for this compound |

| Vapor Deposition | Molecules are evaporated in a vacuum and condense on a substrate. | Can form crystalline thin films, with orientation dependent on substrate temperature and deposition rate. |

| Spin Coating | A solution of the molecule is dropped onto a spinning substrate, resulting in a thin film. | Often leads to amorphous or polycrystalline films, but can achieve uniform thickness. |

| Langmuir-Blodgett | A monolayer of molecules is formed at a liquid-air interface and then transferred to a solid substrate. | Allows for the creation of highly ordered monolayers with precise control over molecular packing and orientation. |

| Self-Assembled Monolayers (SAMs) | Molecules spontaneously form an ordered layer on a substrate from solution or vapor. | Can result in well-defined orientations, particularly if there is a specific interaction between the molecule and the substrate. |

Interfacial Properties and Surface Engineering for Device Performance

The performance of many electronic and optoelectronic devices, particularly those based on liquid crystals, is critically dependent on the properties of the interfaces between different materials. Surface engineering techniques are employed to control the alignment of liquid crystal molecules at these interfaces, which in turn dictates the device's switching behavior, contrast ratio, and viewing angles.

The alignment of liquid crystal molecules like this compound is largely governed by the surface energy of the alignment layer. Low surface energy materials, often containing fluorinated groups, tend to promote vertical alignment, where the long axis of the liquid crystal molecule is perpendicular to the surface. Conversely, higher surface energy surfaces can induce planar alignment, where the molecular axis is parallel to the surface.

One common method for achieving uniform planar alignment is to create microscopic grooves on the surface of a polymer alignment layer, typically a polyimide, through a process called rubbing. The liquid crystal molecules then align along these grooves to minimize their elastic energy. More advanced, non-contact techniques involve the use of ion beams or polarized light to create anisotropy in the alignment layer, which then directs the liquid crystal alignment.

The engineering of these interfacial interactions is crucial for optimizing the performance of liquid crystal displays (LCDs). For instance, in a twisted nematic (TN) display, a 90-degree twist in the liquid crystal director is created between two alignment layers, which is essential for its light-modulating properties. The precise control of the pretilt angle is also vital to prevent the formation of domains with different tilt directions, which would degrade the display quality.

Research into polymers with side chains that are structurally similar to liquid crystal molecules has shown that these can be effective alignment layers. The principle is that the similar chemical structures can promote a more ordered and stable alignment of the liquid crystal molecules at the interface. Therefore, a polymer functionalized with methoxyphenyl benzoate groups could potentially be an excellent alignment layer for this compound.

| Surface Engineering Technique | Mechanism | Effect on Liquid Crystal Alignment |

| Mechanical Rubbing | Creates microgrooves on a polymer surface. | Induces planar alignment along the rubbing direction. |

| Ion Beam Irradiation | Creates anisotropy in the surface layer. | Can produce well-defined planar or tilted alignment without mechanical contact. |

| Photoalignment | Uses polarized light to induce anisotropy in a photosensitive polymer layer. | Offers a non-contact method for creating complex alignment patterns. |

| Self-Assembled Monolayers (SAMs) | Chemical modification of the surface with a monolayer of molecules. | Allows for precise control over surface energy and chemical functionality to achieve desired alignment. |

Exploration of Derivatives and Analogues of 4 Methoxyphenyl 4 Cyanobenzoate

Systematic Structure-Activity Relationship Studies in Modified (4-Methoxyphenyl) 4-cyanobenzoate (B1228447) Scaffolds

Systematic structure-activity relationship (SAR) studies are crucial for elucidating how specific molecular modifications influence the properties of a compound. In the context of derivatives of (4-Methoxyphenyl) 4-cyanobenzoate, these studies focus on how changes to the core scaffold affect its mesomorphic and electronic characteristics.

The fundamental structure of a thermotropic liquid crystal molecule, such as this compound, consists of a rigid core and flexible terminal groups. The introduction of different linking groups within the core, the alteration of terminal substituents, and the addition of lateral groups all contribute to changes in molecular geometry, polarity, and polarizability, which in turn dictate the type and stability of the liquid crystal phases. uobasrah.edu.iq

For instance, the replacement of the ester linkage in the parent compound with other groups like azo, azomethine, or a direct biphenyl (B1667301) connection significantly impacts the molecular linearity and electronic conjugation, leading to different mesomorphic behaviors. uobasrah.edu.iqresearchgate.net Studies on related calamitic liquid crystals have shown that the choice of the central linkage is a critical determinant of the resulting mesophase. For example, ester linkages are known to favor the formation of smectic phases due to dipole-dipole interactions that encourage lamellar packing. core.ac.ukresearchgate.net In contrast, more linear and rigid linkages might promote nematic phases.

The length and nature of the terminal alkoxy chain also play a pivotal role. Increasing the length of the alkyl chain generally leads to a decrease in melting point and can induce the formation of smectic phases over nematic ones due to increased van der Waals interactions between the chains. nih.govresearchgate.net The "odd-even" effect is a well-documented phenomenon where the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) alternates with the number of carbon atoms in the alkyl chain. researchgate.net

Furthermore, the introduction of lateral substituents on the aromatic rings can significantly alter the molecular shape and packing efficiency. Bulky lateral groups can disrupt the molecular ordering, leading to lower clearing points or even the complete suppression of mesomorphism. Conversely, polar lateral substituents can influence the dielectric anisotropy of the material.

Synthesis and Characterization of Biphenyl, Tetrazine, Imine, and Other Conjugated Analogues

The synthesis of derivatives of this compound with varied conjugated systems is key to accessing a broader range of material properties.

Biphenyl Analogues: The synthesis of biphenyl analogues typically involves standard cross-coupling reactions, such as the Suzuki coupling, to link two phenyl rings. rsc.org For instance, a biphenyl analogue of this compound could be synthesized by coupling a suitable boronic acid derivative of one phenyl ring with a halide derivative of the other. The resulting 4'-methoxy-[1,1'-biphenyl]-4-carboxylate derivatives are often investigated for their liquid crystalline properties. The direct C-C bond between the phenyl rings in the biphenyl unit leads to a more rigid and linear core compared to the parent ester, which can influence the mesophase stability and transition temperatures. researchgate.net

Tetrazine Analogues: The incorporation of a tetrazine ring into the molecular structure introduces a unique electron-deficient and chromophoric unit. The synthesis of 1,2,4,5-tetrazines often involves the condensation of nitriles with hydrazine, followed by oxidation. For example, a tetrazine-containing analogue could be envisioned where the ester linkage is replaced by a tetrazine ring connecting the methoxyphenyl and cyanophenyl moieties. These compounds are of interest not only for their potential liquid crystalline properties but also for their applications in bioorthogonal chemistry and materials science due to the reactivity of the tetrazine ring.

Imine Analogues (Schiff Bases): Imine-linked analogues, also known as Schiff bases, are readily synthesized through the condensation reaction of an aldehyde with a primary amine. nih.govdergipark.org.tr For example, an imine analogue of this compound could be prepared by reacting 4-methoxybenzaldehyde (B44291) with 4-aminobenzonitrile, or conversely, 4-cyanobenzaldehyde (B52832) with 4-methoxyaniline. The resulting (E)-N-(4-cyanobenzylidene)-4-methoxyaniline or a similar isomer would feature a central -CH=N- linkage. This linkage, while maintaining a degree of linearity, introduces a stepped-core structure which can significantly affect the mesomorphic properties. frontiersin.org The synthesis of these compounds is often straightforward, allowing for the facile generation of a wide range of derivatives with different terminal groups to study their liquid crystalline behavior. researchgate.netresearchgate.net

Characterization: The characterization of these newly synthesized analogues relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the molecular structure. nih.govresearchgate.net Elemental analysis or high-resolution mass spectrometry provides confirmation of the elemental composition. The mesomorphic properties, including the identification of liquid crystal phases and their transition temperatures, are typically investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). core.ac.ukfrontiersin.org

Comparative Analysis of Electronic and Steric Effects of Substituents on Molecular and Material Properties

The introduction of different linking groups and substituents in the this compound scaffold leads to significant variations in the electronic and steric profiles of the molecules, which in turn dictate their material properties, particularly their liquid crystalline behavior.

Ester Linkage (-COO-): The ester group is polar and contributes to a significant transverse dipole moment. This polarity enhances intermolecular interactions and often favors the formation of more ordered smectic phases. core.ac.uk

Biphenyl Linkage (-): The direct C-C linkage in a biphenyl system allows for effective π-conjugation between the two aromatic rings, leading to high molecular polarizability. This generally results in higher clearing points and a tendency towards nematic phases. researchgate.net

Tetrazine Linkage: The tetrazine ring is a strong electron-withdrawing group, which significantly alters the electronic distribution within the molecule. This can lead to unique charge-transfer characteristics and potentially different mesomorphic behaviors compared to analogues with more conventional linkages.

Ester Linkage: The ester group introduces a "kink" in the molecular structure, deviating from perfect linearity. However, this deviation is often not severe enough to completely disrupt mesophase formation.

Biphenyl Linkage: The biphenyl unit is relatively linear and rigid, promoting a rod-like molecular shape that is conducive to the formation of nematic phases. The degree of twisting between the two phenyl rings can be influenced by the presence of ortho-substituents.

Imine Linkage: The imine linkage creates a "stepped" or non-coplanar arrangement of the phenyl rings. This departure from linearity can influence the packing density and, consequently, the stability of the mesophases. frontiersin.org

The interplay of these electronic and steric factors is complex. For instance, while a highly polar group might be expected to increase mesophase stability through stronger intermolecular interactions, its steric bulk could simultaneously disrupt the necessary molecular alignment. Therefore, a careful balance of these effects is required to design molecules with desired liquid crystalline properties.

Below is a comparative table summarizing the general effects of different linking groups on the properties of calamitic liquid crystals, which can be extrapolated to derivatives of this compound.

| Linking Group | Typical Effect on Molecular Geometry | Typical Effect on Electronic Properties | General Influence on Mesophase |

| Ester (-COO-) | Introduces a non-linear "kink" | Polar, contributes to transverse dipole | Favors smectic phases |

| Biphenyl (-) | Linear and rigid | High polarizability due to conjugation | Promotes nematic phases, high clearing points |

| Imine (-CH=N-) | Stepped, non-coplanar structure | Polar, tunable electronics | Can exhibit both nematic and smectic phases |

| Tetrazine | Planar, maintains linearity | Strongly electron-withdrawing | Expected to significantly alter mesomorphic behavior |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies for (4-Methoxyphenyl) 4-cyanobenzoate (B1228447) Derivatives

The traditional synthesis of (4-Methoxyphenyl) 4-cyanobenzoate and its derivatives often involves multi-step processes that can be time-consuming and generate significant chemical waste. Future research is increasingly focused on developing novel and sustainable synthetic methodologies that are more efficient, environmentally friendly, and economically viable.

Green Chemistry Approaches: A key area of development is the adoption of green chemistry principles. This includes the use of biocatalysts, such as enzymes, which can offer high selectivity and operate under mild reaction conditions. Lipase-catalyzed esterification, for instance, presents a promising alternative to traditional acid- or base-catalyzed methods for producing cyanobenzoate esters. Another avenue is the exploration of alternative energy sources like microwave irradiation, which has been shown to significantly reduce reaction times for synthetic steps like Suzuki couplings in related liquid crystal syntheses. acsanalytical.org

Flow Chemistry and Process Intensification: Continuous flow chemistry is emerging as a powerful tool for the synthesis of liquid crystals. acsanalytical.org This technology offers precise control over reaction parameters, enhanced safety, and the potential for seamless integration of reaction and purification steps. For the production of this compound derivatives, flow reactors could enable higher throughput and yield, along with easier scalability compared to batch processes.

Innovative Solvent Systems: The use of unconventional solvent systems, such as ionic liquids, is another promising research direction. sciencegate.app Ionic liquids can act as both solvents and catalysts, potentially simplifying reaction setups and enabling easier product separation and solvent recycling. sciencegate.apptandfonline.com Their unique properties could also influence the self-assembly and mesomorphic behavior of the resulting liquid crystal materials. researchgate.net

Application of Advanced In-Situ Characterization Techniques for Dynamic Processes and Phase Transitions

A deep understanding of the dynamic processes and phase transitions of this compound is crucial for optimizing its performance in various applications. Future research will increasingly rely on advanced in-situ characterization techniques to probe these phenomena with unprecedented detail.

Probing Molecular Dynamics: Techniques like broadband dielectric spectroscopy are invaluable for studying the molecular dynamics and relaxation processes in different liquid crystal phases. researchgate.net By applying an electric field and measuring the dielectric response over a wide frequency range, researchers can gain insights into molecular rotations and other dynamic behaviors that govern the material's electro-optic properties.

Real-Time Structural Analysis: In-situ X-ray scattering techniques, such as Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), performed at synchrotron facilities, allow for the real-time investigation of structural changes during phase transitions. spring8.or.jprayonsxetmatiere.org These experiments can provide detailed information about the temperature dependence of layer spacing, molecular ordering, and the formation of different mesophases. For instance, in-situ X-ray diffraction has been used to study the formation of novel nanostructures in cyanobiphenyl liquid crystals when doped with nanoparticles. aps.org

Vibrational Spectroscopy for Order Parameter Determination: Temperature-dependent Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful non-invasive techniques for probing the molecular orientation and order parameter of liquid crystals. tandfonline.comresearchgate.netresearchgate.net By analyzing the changes in vibrational modes as a function of temperature, it is possible to quantify the degree of molecular alignment within the liquid crystal phases, providing a direct link between molecular behavior and macroscopic properties.

| Characterization Technique | Information Gained | Relevance to this compound |

| Broadband Dielectric Spectroscopy | Molecular relaxation dynamics, dielectric anisotropy | Understanding the frequency response and switching behavior for display applications. |

| In-situ SAXS/WAXS | Phase transition temperatures, layer spacing, molecular packing | Elucidating the structural evolution of mesophases with temperature changes. |

| Temperature-Dependent FTIR/Raman | Molecular orientation, order parameter, intermolecular interactions | Quantifying the degree of molecular alignment, crucial for electro-optical performance. |

Rational Design and Tunable Synthesis of this compound-based Functional Materials with Tailored Properties

The versatility of the this compound scaffold allows for the rational design and synthesis of new functional materials with properties tailored for specific applications. Future research will focus on establishing clear structure-property relationships to guide the synthesis of these advanced materials.

Tuning Mesomorphic and Optical Properties: The liquid crystalline properties, such as the mesophase range and clearing point, can be finely tuned by systematically modifying the molecular structure. This can be achieved by altering the length of the alkoxy chain, introducing lateral substituents to the aromatic core, or by creating dimeric and oligomeric structures. For example, the introduction of different terminal groups and core structures in Schiff base liquid crystals has been shown to significantly influence their mesophase stability. tandfonline.com

Controlling Electro-Optical Response: The dielectric anisotropy and threshold voltage are critical parameters for display applications. These can be engineered through molecular design. For instance, the dispersion of nanoparticles within a cyanobiphenyl liquid crystal host has been shown to modify the dielectric anisotropy and splay elastic constant, thereby affecting the switching voltage. researchgate.nettandfonline.com

Creating Photoresponsive Materials: Incorporating photoisomerizable units, such as azobenzene (B91143) moieties, into the this compound structure can lead to materials whose properties can be controlled by light. tandfonline.comresearchgate.net This opens up possibilities for applications in optical data storage, smart windows, and light-driven actuators.

| Structural Modification | Target Property | Potential Application |

| Varying alkoxy chain length | Mesophase range, clearing point | Optimizing operating temperature for displays. |

| Introducing lateral substituents | Dielectric anisotropy, viscosity | Tuning switching voltage and response time. |

| Incorporating photochromic groups | Light-induced phase transitions | Optical switches, rewritable optical storage. |

| Doping with nanoparticles | Electro-optical properties, conductivity | Enhanced performance in advanced displays. acs.org |

Q & A

Q. What are the common synthetic routes for preparing (4-Methoxyphenyl) 4-cyanobenzoate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves esterification between 4-cyanobenzoic acid and 4-methoxyphenol, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane. Optimizing reaction temperature (e.g., 0–25°C), stoichiometry (1:1.2 molar ratio of acid to phenol), and solvent polarity can enhance yields >80%. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the ester product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?

Methodological Answer:

- NMR :

- ¹H NMR : Look for methoxy singlet at δ ~3.8 ppm (OCH₃), aromatic protons (δ 6.8–8.1 ppm), and ester carbonyl (C=O) absence (consumed during reaction).

- ¹³C NMR : Confirm ester carbonyl at δ ~165–170 ppm and nitrile (C≡N) at δ ~115 ppm.

- IR : Sharp absorption at ~2230 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound under varying catalytic systems?

Methodological Answer: Discrepancies may arise from catalyst choice (e.g., Ni vs. Pd), solvent effects, or moisture sensitivity. To address this:

- Conduct controlled experiments with inert conditions (argon atmosphere, dry solvents).

- Compare turnover numbers (TON) and activation energies via kinetic studies.

- Use statistical tools like Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading).

Reference mechanistic studies on analogous esters, such as Ni-catalyzed C–O activation .

Q. What strategies mitigate decomposition of this compound during long-term storage, and how can stability be quantified?

Methodological Answer:

- Storage : Use amber vials under nitrogen at –20°C to prevent hydrolysis/oxidation.

- Stability Assays :

- Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) at intervals.

- Accelerated stability testing (40°C/75% RH for 4 weeks) to predict shelf life.

- Track nitrile group integrity using IR and LC-MS .

Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The cyano group activates the ester carbonyl toward nucleophilic attack by increasing electrophilicity. For example:

Q. What computational methods are recommended to predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with target proteins (e.g., COX-2 for anti-inflammatory activity).

- QSAR Models : Train on datasets of benzoate esters with known IC₅₀ values to correlate substituent effects (e.g., Hammett σ constants).

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer pathways .

Data Contradiction & Validation

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) reported for this compound in different solvents?

Methodological Answer:

Q. What toxicological screening protocols are essential for handling this compound in biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.